4-Fluorocinnamonitrile

Description

Foundational Aspects and Significance in Contemporary Organic Synthesis

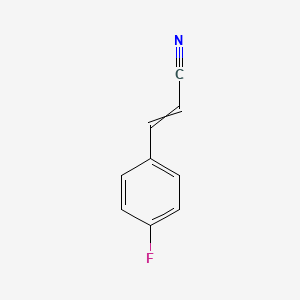

4-Fluorocinnamonitrile (B2643388), with the chemical formula C₉H₆FN, is a white to light yellow crystalline solid. lookchem.com It is characterized by the presence of a fluorine atom at the para position of the phenyl ring, a nitrile group (-C≡N), and a carbon-carbon double bond, all of which contribute to its reactivity and utility as a synthetic intermediate. The presence of the electron-withdrawing fluorine atom can influence the electronic properties of the molecule, enhancing metabolic stability and membrane permeation in derivative compounds, a desirable feature in medicinal chemistry. nih.gov

The nitrile group is a versatile functional group that can be converted into various other functionalities, such as amines, carboxylic acids, and amides, making this compound a key precursor in the synthesis of a wide array of more complex molecules. organic-chemistry.org For instance, it serves as an intermediate in the production of pharmaceuticals, agrochemicals, fragrances, and dyes. lookchem.com

The synthesis of this compound can be achieved through various methods. One documented process involves the reaction of 4-fluorobenzaldehyde (B137897) with acetonitrile (B52724) in the presence of a base like powdered potassium hydroxide (B78521). google.com Another synthetic route involves the reaction of 4-fluorotetraphenyltin with acrylonitrile (B1666552) in the presence of a catalyst. google.com These synthetic pathways provide access to this important building block for further chemical transformations.

The reactivity of the carbon-carbon double bond in this compound allows it to participate in various addition reactions. Furthermore, the entire conjugated system can be involved in cycloaddition reactions. Research has shown its use in the synthesis of arylpiperidine carbinol intermediates, which are precursors for certain pharmacologically active compounds. google.com The strategic placement of the fluorine atom and the reactive nitrile and alkene functionalities make this compound a significant and versatile tool in the arsenal (B13267) of modern organic chemists.

Overview of Strategic Importance in Materials Science and Chemical Intermediates

The strategic importance of this compound extends beyond its role as a simple building block to its application as a key chemical intermediate and its potential in the development of advanced materials. lookchem.com As a chemical intermediate, its value lies in its ability to introduce a fluorinated phenyl group and a nitrile functionality into a target molecule in a single step. This is particularly relevant in the pharmaceutical and agrochemical industries, where the presence of fluorine can significantly modify the biological activity of a compound. lookchem.comnih.gov

In the realm of materials science, this compound is explored for its potential to contribute to the creation of novel materials with specific properties. lookchem.com For example, it is used as a precursor in the synthesis of dyes for textiles and printing applications. lookchem.com The incorporation of fluorine into organic molecules can lead to materials with unique characteristics, such as altered electronic properties, increased thermal stability, and specific liquid crystalline behaviors. numberanalytics.commdpi.com

The structure of this compound, with its rigid aromatic core and polar nitrile group, is reminiscent of molecules that form liquid crystal phases. nih.govwhiterose.ac.uk Liquid crystals are a state of matter with properties between those of conventional liquids and those of solid crystals, and they are the basis for common technologies like liquid crystal displays (LCDs). The specific molecular geometry and polarity of this compound and its derivatives could be exploited in the design of new liquid crystalline materials.

Furthermore, the nitrile group and the double bond in this compound make it a candidate for polymerization reactions, potentially leading to the formation of fluorinated polymers. nih.govsigmaaldrich.com Such polymers could exhibit desirable properties like high thermal resistance and specific optical or electronic characteristics, making them suitable for a range of high-performance applications. While detailed research on polymers derived directly from this compound is specific, the general principles of polymer chemistry suggest its potential in this area. beilstein-journals.org

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆FN |

| Molecular Weight | 147.15 g/mol lookchem.com |

| Appearance | White to light yellow crystalline solid lookchem.com |

| Boiling Point | 553.4 °C at 760 mmHg echemi.com |

| Flash Point | 302.6 °C echemi.com |

| Solubility | Insoluble in water, soluble in organic solvents lookchem.com |

| CAS Number | 7182-77-6 lookchem.com |

Spectroscopic Data Predictions for this compound

| Spectroscopic Data | Predicted Values |

|---|---|

| ¹H NMR (CDCl₃, 300MHz) | δ (ppm): 7.48-7.44 (m, 2H), 7.37 (d, J = 16.5Hz, 1H), 7.14-7.08 (m, 2H), 5.81 (d, J = 16.5Hz, 1H) google.com |

| Monoisotopic Mass | 147.04843 Da uni.lu |

| XlogP (predicted) | 2.2 uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWTVBZOOBKCKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Fluorocinnamonitrile

Established Synthetic Routes and Reaction Optimizations

Base-Catalyzed Condensation Approaches

Base-catalyzed condensation reactions represent a foundational and widely utilized strategy for the synthesis of cinnamonitriles, including the fluorinated analogue. These methods typically involve the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as acetonitrile (B52724).

A direct and efficient method for synthesizing 4-Fluorocinnamonitrile (B2643388) involves the base-catalyzed condensation of 4-fluorobenzaldehyde (B137897) with acetonitrile using potassium hydroxide (B78521) (KOH). In this process, powdered KOH is suspended in acetonitrile, and a solution of 4-fluorobenzaldehyde in acetonitrile is added. The reaction is typically conducted with stirring in a water bath at a moderately elevated temperature. After a short reaction time, the mixture is quenched, often by pouring it into ice, which leads to the precipitation of the crude product. This solid can then be collected by filtration, washed, and dried.

One specific example of this process involves suspending powdered potassium hydroxide in acetonitrile at a temperature between 45°C and 50°C. 4-Fluorobenzaldehyde dissolved in acetonitrile is then added to the stirred mixture. The reaction proceeds for approximately 30 minutes before being quenched with crushed ice, yielding the this compound product. researchgate.netrsc.org

Table 1: Reaction Parameters for KOH-Mediated Synthesis of this compound This table is interactive. Click on the headers to sort.

| Parameter | Details | Source(s) |

|---|---|---|

| Aromatic Aldehyde | 4-Fluorobenzaldehyde | researchgate.netrsc.org |

| Nitrile Source | Acetonitrile | researchgate.netrsc.org |

| Base Catalyst | Potassium Hydroxide (KOH), powdered (85%) | researchgate.netrsc.org |

| Solvent | Acetonitrile | researchgate.netrsc.org |

| Temperature | 45 - 50 °C | researchgate.netrsc.org |

| Reaction Time | ~30 minutes | researchgate.netrsc.org |

| Workup | Quenching with crushed ice | researchgate.netrsc.org |

The synthesis of cinnamonitriles via the condensation of an aldehyde and an active methylene compound is a classic transformation in organic chemistry, known as the Knoevenagel condensation. researchgate.netresearchgate.net This reaction was first reported by the German chemist Emil Knoevenagel in 1894. researchgate.net Initially, the reaction was explored using amines as weak bases to catalyze the condensation between aldehydes or ketones and compounds with sufficiently acidic methylene groups. rsc.orgresearchgate.net

The Knoevenagel condensation is defined as the reaction between a carbonyl compound and a compound with an active methylene group, facilitated by ammonia (B1221849) or an organic base and its salts. researchgate.net The reaction proceeds through the nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. rsc.orgresearchgate.net The use of a strong base like potassium hydroxide in the reaction between an aldehyde and acetonitrile is a specific and powerful application of this century-old principle, tailored for the efficient production of cinnamonitriles. Historically, various synthetic routes to cinnamonitriles have been developed, including methods starting from benzaldehyde (B42025) and acetonitrile, cinnamic acid, or through the reaction of bromostyrene with a cyanide source. researchgate.net The KOH-mediated condensation of 4-fluorobenzaldehyde and acetonitrile stands as a direct and effective implementation of the principles established by Knoevenagel.

Transition Metal-Catalyzed Cyanation Reactions

More recent advancements in synthetic chemistry have introduced transition metal catalysis as a powerful tool for forming carbon-carbon and carbon-cyanide bonds with high selectivity and efficiency. These methods offer alternative pathways to this compound, often starting from different precursors compared to condensation approaches.

Copper-promoted reactions have been developed for the stereoselective synthesis of α-fluorocinnamonitriles. One such method involves the cyanation of β-bromo-β-fluorostyrenes. This reaction utilizes potassium cyanide as the cyanide source and is promoted by a copper(I) complex, (CH₃CN)₄Cu⁺ BF₄⁻. This approach allows for the synthesis of α-fluorocinnamonitriles with high stereoselectivity. An efficient cyanation of styrenyl bromides has also been achieved using hydroxyapatite-supported copper(I) as a catalyst with K₄[Fe(CN)₆] as the cyanide source, which notably preserves the stereochemistry of the double bond. rsc.org

Table 2: Key Features of Copper-Promoted Cyanation This table is interactive. Click on the headers to sort.

| Feature | Description | Source(s) |

|---|---|---|

| Substrate | β-bromo-β-fluorostyrenes | |

| Cyanide Source | Potassium Cyanide (KCN) | |

| Promoter/Catalyst | (CH₃CN)₄Cu⁺ BF₄⁻ or Hydroxyapatite-supported Cu(I) | rsc.org |

| Key Outcome | Stereoselective or stereospecific formation of the nitrile product | rsc.org |

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. The synthesis of aryl nitriles, including cinnamonitrile (B126248) derivatives, can be achieved through palladium-catalyzed cyanation of aryl halides or pseudohalides. This methodology offers a milder and more functional-group-tolerant alternative to traditional methods like the Rosenmund-von Braun reaction. nih.gov

A general approach involves the coupling of an aryl halide (bromide, chloride, or iodide) with a cyanide source in the presence of a palladium catalyst. scispace.com A significant advancement in this area is the use of non-toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which serves as a safer alternative to simple alkali metal cyanides or zinc cyanide. nih.govscispace.com The reaction is typically performed in a solvent such as DMF or dioxane, often with a base like sodium carbonate. researchgate.netscispace.com While direct palladium-catalyzed cyanation on a 4-fluorostyrene (B1294925) substrate at the vinyl position is less common, this methodology is highly applicable to precursors like 4-bromo or 4-iodocinnamonitrile, or to a 4-halo-substituted styrene (B11656) which could then be further elaborated. The Heck reaction, another cornerstone of palladium catalysis, can be used to couple aryl halides with alkenes, providing a route to construct the styrene backbone of the target molecule. researchgate.netnih.govsctunisie.org

Table 3: General Conditions for Palladium-Catalyzed Cyanation of Aryl Halides This table is interactive. Click on the headers to sort.

| Component | Example | Source(s) |

|---|---|---|

| Substrate | Aryl Halide (Ar-X, where X = I, Br, Cl) | rsc.orgnih.govscispace.com |

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Palladacycles) | scispace.comscispace.com |

| Cyanide Source | Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) | nih.govscispace.com |

| Solvent | Dioxane, Dimethylformamide (DMF) | nih.govscispace.com |

| Base | Potassium acetate (B1210297) (KOAc), Sodium carbonate (Na₂CO₃) | researchgate.netnih.gov |

| Key Advantage | High functional group tolerance; use of non-toxic cyanide source | rsc.orgnih.gov |

Wittig and Horner-Emmons Olefination Strategies for α,β-Unsaturated Nitriles

The creation of the carbon-carbon double bond in this compound is effectively achieved through olefination reactions. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for this transformation, each with distinct characteristics. numberanalytics.com

The Wittig reaction transforms a carbonyl group into an alkene through the reaction of an aldehyde or ketone with a phosphorus ylide. udel.edumasterorganicchemistry.com In the context of this compound synthesis, this involves the reaction of 4-fluorobenzaldehyde with a phosphorus ylide bearing a nitrile group. The ylide is typically generated in situ from the corresponding phosphonium (B103445) salt, such as cyanomethyltriphenylphosphonium chloride, by treatment with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH). masterorganicchemistry.comcommonorganicchemistry.com The geometry of the resulting alkene is dependent on the nature of the ylide; stabilized ylides, such as the one required here due to the electron-withdrawing nitrile group, predominantly yield the (E)-isomer of the alkene. organic-chemistry.org The primary driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.org These carbanions are generated by deprotonating a phosphonate (B1237965) ester, such as diethyl cyanomethylphosphonate, with a base. organic-chemistry.org A key advantage of HWE reagents is that they are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.org This increased reactivity allows for successful reactions with a broader range of aldehydes and ketones. orgsyn.org One of the most significant benefits of the HWE reaction is its high stereoselectivity, yielding predominantly (E)-alkenes, which is desirable for the synthesis of trans-4-fluorocinnamonitrile. wikipedia.orgorganic-chemistry.org Furthermore, the dialkylphosphate byproduct is water-soluble, facilitating a much simpler purification process compared to the often-problematic removal of triphenylphosphine oxide in the Wittig reaction. wikipedia.orgorganic-chemistry.org

Interactive Table: Comparison of Wittig and HWE Reactions for this compound Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Phosphorus Reagent | Phosphonium Salt (e.g., cyanomethyltriphenylphosphonium chloride) | Phosphonate Ester (e.g., diethyl cyanomethylphosphonate) |

| Key Intermediate | Phosphorus Ylide | Phosphonate Carbanion |

| Reactivity | Less reactive with stabilized ylides. commonorganicchemistry.com | More nucleophilic and generally more reactive. wikipedia.org |

| Stereoselectivity | (E)-selective with stabilized ylides. organic-chemistry.org | Highly (E)-selective. wikipedia.orgorganic-chemistry.org |

| Byproduct | Triphenylphosphine oxide (often difficult to separate). | Dialkylphosphate salt (water-soluble, easy to remove). wikipedia.org |

| Typical Bases | n-BuLi, NaH, NaOMe. commonorganicchemistry.comorganic-chemistry.org | NaH, NaOMe, BuLi. organic-chemistry.org |

Development of Novel and Green Synthetic Pathways

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. This includes the use of aqueous media, organocatalysis, and multicomponent reactions to reduce waste and energy consumption.

The principles of green chemistry encourage the replacement of volatile organic solvents with water. The synthesis of α,β-unsaturated nitriles can be achieved through Knoevenagel condensation, a reaction between an aldehyde (4-fluorobenzaldehyde) and a compound with an active methylene group (like malononitrile (B47326) or ethyl cyanoacetate). This reaction can be effectively promoted in aqueous media using organocatalysts. frontiersin.org Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a third major branch of catalysis alongside metal and enzyme catalysis. chiralpedia.com For instance, the amino acid taurine (B1682933) has been successfully used as a recyclable catalyst for multicomponent reactions in water, demonstrating the potential for green synthesis of complex molecules. frontiersin.org This approach avoids harsh reagents and simplifies the reaction setup, aligning with sustainable chemical manufacturing goals. chiralpedia.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a final product, represent a highly efficient synthetic strategy. frontiersin.orgtcichemicals.com This methodology adheres to green chemistry principles by maximizing atom economy, reducing the number of synthetic steps, and minimizing waste generation. frontiersin.orgnih.gov While a specific MCR for this compound is not explicitly detailed, analogous reactions demonstrate the feasibility. For example, a four-component reaction (4CR) involving an aldehyde, malononitrile, a β-ketoester, and an amine source can rapidly generate complex heterocyclic structures. frontiersin.org Applying this concept, a one-pot reaction could be designed to synthesize a derivative of this compound, increasing molecular complexity and diversity efficiently. jppres.com MCRs like the Passerini and Ugi reactions are well-known for their ability to quickly build libraries of compounds from simple starting materials. nih.govorganic-chemistry.org

Interactive Table: Hypothetical Multicomponent Reaction for a this compound Derivative

| Component | Example Reagent | Role in Final Structure |

| Component 1 (Aldehyde) | 4-Fluorobenzaldehyde | Provides the fluorinated aromatic ring. |

| Component 2 (Nitrile) | Malononitrile | Source of the nitrile group and the α-carbon. |

| Component 3 (β-Dicarbonyl) | Ethyl acetoacetate | Introduces additional functionality. |

| Component 4 (Amine) | Ammonium (B1175870) acetate | Acts as a nitrogen source for ring formation. |

Asymmetric Synthesis Approaches for Enantiomeric Derivatives

Asymmetric synthesis aims to produce chiral molecules with a preference for one enantiomer, which is crucial in pharmaceutical development. chiralpedia.comslideshare.net While this compound itself is an achiral molecule, it serves as a valuable precursor for the synthesis of chiral derivatives. The carbon-carbon double bond is susceptible to asymmetric transformations, such as Michael additions or reductions, to create one or more stereocenters.

The synthesis of enantiomerically pure fluorinated compounds is an area of significant interest. beilstein-journals.org For example, chiral Ni(II) complexes have been employed as powerful tools for the stereoselective synthesis of non-canonical fluorinated amino acids. beilstein-journals.org This strategy involves the alkylation of a chiral glycine-derived Ni(II) complex. A similar principle could be applied to create chiral derivatives from this compound. An asymmetric Michael addition of a nucleophile to the β-position of the nitrile, facilitated by a chiral catalyst (either a metal complex or an organocatalyst), would install a new stereocenter. This approach allows for the generation of enantiomerically enriched products, expanding the utility of this compound as a scaffold for complex, biologically active molecules. uwindsor.ca

Comprehensive Structural Elucidation and Spectroscopic Characterization of 4 Fluorocinnamonitrile

Vibrational Spectroscopy Investigations

Vibrational spectroscopy provides critical information about the functional groups and bonding arrangements within a molecule by probing its vibrational energy levels.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 4-Fluorocinnamonitrile (B2643388) is expected to exhibit several characteristic absorption bands corresponding to its distinct structural motifs. The nitrile (C≡N) stretching vibration is anticipated to appear as a sharp, intense band in the region of 2230-2210 cm⁻¹. The carbon-carbon double bond (C=C) of the alkene moiety will likely produce a stretching vibration in the 1650-1600 cm⁻¹ range. Aromatic C=C stretching vibrations are expected to be observed in the 1600-1450 cm⁻¹ region. The C-F stretching vibration of the fluorinated benzene (B151609) ring typically gives rise to a strong absorption in the 1250-1020 cm⁻¹ range. Furthermore, C-H stretching vibrations from the aromatic ring and the vinyl group are expected above 3000 cm⁻¹, while C-H bending vibrations will appear in the fingerprint region below 1500 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic/Alkene |

| ~2230-2210 | C≡N Stretch | Nitrile |

| ~1650-1600 | C=C Stretch | Alkene |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250-1020 | C-F Stretch | Aryl Fluoride |

| ~980-675 | C-H Bend | Aromatic/Alkene |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric C≡N and C=C stretching vibrations are expected to produce strong signals in the Raman spectrum. The aromatic ring vibrations, including the "ring breathing" mode, are also typically well-defined in Raman spectra. The C-F bond, while polar, can also exhibit a characteristic Raman signal. The combination of FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule.

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2230-2210 | C≡N Stretch | Nitrile |

| ~1650-1600 | C=C Stretch | Alkene |

| ~1600-1580 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

| ~1250-1020 | C-F Stretch | Aryl Fluoride |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound is expected to provide detailed information about the number, environment, and connectivity of the hydrogen atoms. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.0 ppm. Due to the fluorine substituent, the aromatic signals will likely exhibit complex splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) coupling. The protons on the carbon-carbon double bond (vinylic protons) are also expected in the downfield region, likely between 5.5 and 7.5 ppm, and will show coupling to each other (J-coupling) and potentially to the aromatic protons.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.0 - 8.0 | Multiplet | H-H and H-F coupling |

| Vinylic Protons | 5.5 - 7.5 | Doublet of doublets | J(H,H) and potential long-range J(H,H) |

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The nitrile carbon (C≡N) is expected to resonate in the range of 115-125 ppm. The carbons of the aromatic ring will appear between 110 and 170 ppm, with the carbon directly bonded to the fluorine atom showing a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The vinylic carbons are expected to resonate in the 100-150 ppm range.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 170 |

| Vinylic Carbons | 100 - 150 |

| Nitrile Carbon (C≡N) | 115 - 125 |

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine nucleus. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal will be characteristic of an aryl fluoride. Furthermore, this fluorine signal will exhibit coupling to the adjacent protons on the aromatic ring, providing further confirmation of its position. wikipedia.orghuji.ac.ilnih.gov

Table 5: Predicted ¹⁹F NMR Chemical Shift for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹⁹F | -100 to -120 (relative to CFCl₃) | Multiplet (due to H-F coupling) |

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For organic molecules with conjugated systems, such as this compound, the most significant electronic transitions are typically π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally characterized by high molar absorptivity (ε). The n → π* transitions, which involve the promotion of an electron from a non-bonding orbital to a π* antibonding orbital, are typically of lower energy and have significantly lower molar absorptivity.

Table 1: Expected Electronic Transitions for this compound

| Type of Transition | Chromophore | Expected Wavelength Region | Relative Intensity (ε) |

| π → π | Conjugated aromatic ring and α,β-unsaturated nitrile | 200-400 nm | High |

| n → π | Nitrile group (C≡N) | > 250 nm | Low |

This table is based on general principles of UV-Vis spectroscopy for conjugated organic compounds, as specific experimental data for this compound was not found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M+•). This molecular ion can then undergo fragmentation to produce a series of smaller, charged fragments. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these ions versus their relative abundance.

The molecular weight of this compound (C₉H₆FN) is 147.15 g/mol . Therefore, the molecular ion peak (M+•) in its mass spectrum would be expected at an m/z of 147. Due to the presence of a fluorine atom, the fragmentation pattern would be influenced by the stability of the resulting carbocations and neutral radicals. Common fragmentation pathways for similar aromatic compounds include the loss of small neutral molecules or radicals.

Although an experimental mass spectrum for this compound was not found, a hypothetical fragmentation pattern can be proposed based on the structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Possible Neutral Loss |

| 147 | [C₉H₆FN]+• | (Molecular Ion) |

| 121 | [C₈H₆F]+ | •CN |

| 116 | [C₉H₅F]+• | •H |

| 95 | [C₆H₄F]+ | •C₃H₂N |

This table represents a theoretical fragmentation pattern based on the chemical structure of this compound, as specific experimental data was not available in the searched resources.

Single-Crystal X-ray Diffraction (XRD) for Three-Dimensional Molecular Structure

The data obtained from a single-crystal XRD experiment includes the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the asymmetric unit. This information allows for the creation of a detailed three-dimensional model of the molecule.

As no published single-crystal X-ray diffraction studies for this compound were identified in the conducted search, specific crystallographic data cannot be presented. However, a typical data table from such an analysis would include the parameters listed below.

Table 3: Representative Single-Crystal X-ray Diffraction Data Table

| Parameter | Value |

| Chemical Formula | C₉H₆FN |

| Formula Weight | 147.15 |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

| Density (calculated) (g/cm³) | Not Available |

| R-factor (%) | Not Available |

This table illustrates the type of data obtained from a single-crystal XRD experiment. The values are listed as "Not Available" as no experimental data for this compound could be located.

Theoretical and Computational Chemistry Studies of 4 Fluorocinnamonitrile

Density Functional Theory (DFT) Investigations

DFT has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A thorough DFT investigation of 4-Fluorocinnamonitrile (B2643388) would provide fundamental data on its properties.

Geometric Optimization and Conformation Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its shape. Conformation analysis would also be crucial to identify different spatial arrangements of the atoms (conformers) and their relative stabilities.

Electronic Structure and Molecular Orbital Theory Applications

Once the optimized geometry is obtained, DFT is used to explore the electronic properties of the molecule, which are governed by its molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Calculations

The HOMO and LUMO are the frontier orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. Calculations would provide specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound.

Analysis of Electron Density Distribution and Charge Transfer

Understanding how electrons are distributed within a molecule is fundamental to predicting its behavior. DFT calculations can generate electron density maps, which visualize regions of high and low electron concentration. This analysis helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. Furthermore, studies on intramolecular charge transfer can reveal how the electron density is redistributed upon electronic excitation, which is vital for understanding its optical and electronic properties.

Prediction and Assignment of Vibrational Spectra (IR and Raman)

Theoretical calculations are instrumental in interpreting experimental vibrational spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical Infrared (IR) and Raman spectrum can be generated. These calculated spectra can then be compared with experimental data to provide a definitive assignment of the observed spectral bands to specific molecular vibrations, such as the stretching of the C≡N bond or the bending of C-H bonds on the aromatic ring.

Hirshfeld Surface Analysis for Intermolecular Interactions

To understand how this compound molecules interact with each other in the solid state, Hirshfeld surface analysis is a valuable technique. This method provides a graphical representation of the intermolecular interactions within a crystal. By mapping properties like the normalized contact distance (dnorm) onto the surface, it is possible to identify and quantify the different types of intermolecular contacts, such as hydrogen bonds and π-π stacking, which govern the crystal packing.

While the framework for such a comprehensive theoretical study is well-established, the specific application of these computational methods to this compound has not been documented in available research. The scientific community awaits such studies to fully elucidate the intricate molecular properties of this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis structure representation, consisting of core orbitals, lone pairs, and bonds. ucsb.eduwikipedia.org This approach provides a quantitative basis for understanding chemical bonding, electron delocalization, and hyperconjugative interactions within a molecule. materialsciencejournal.org

The analysis focuses on donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stability derived from these interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with an interaction between a donor NBO (i) and an acceptor NBO (j) is proportional to the square of the Fock matrix element between them and inversely proportional to the energy difference between the orbitals. A larger E(2) value indicates a more significant delocalization of electron density from the donor to the acceptor orbital. materialsciencejournal.org

π-system conjugation: Delocalization from the π orbitals of the phenyl ring to the π* antibonding orbitals of the adjacent C=C bond, and subsequently to the π* orbitals of the C≡N group.

Hyperconjugation: Interactions involving the σ bonds of the vinyl group and the phenyl ring with the π* system.

Lone pair delocalization: The lone pair electrons on the nitrogen atom of the nitrile group and the fluorine atom can participate in delocalization into adjacent antibonding orbitals.

While specific published NBO analysis data for this compound is not available in the reviewed literature, the following table illustrates the types of significant donor-acceptor interactions and the interpretation of their stabilization energies that would be expected from such a study.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type & Significance |

| π(C1-C2) Ring | π(C3-C4) Ring | Value | Intramolecular π-conjugation within the phenyl ring, contributing to aromatic stability. |

| π(C=C) Vinyl | π(C-C) Ring | Value | Conjugation between the vinyl group and the phenyl ring, facilitating electron delocalization across the system. |

| π(C=C) Vinyl | π(C≡N) Nitrile | Value | Extension of conjugation to the nitrile group, enhancing the planarity and stability of the molecule. |

| LP(1) N | σ(C-C) | Value | Delocalization of the nitrogen lone pair into an adjacent antibonding sigma orbital. |

| LP(3) F | σ*(C-F) Ring | Value | Hyperconjugative interaction involving the fluorine lone pairs, influencing the electronic character of the C-F bond. |

Note: The E(2) values are placeholders and would need to be determined by a specific quantum chemical calculation. Higher values indicate stronger electronic delocalization.

Fukui Function Analysis for Local Reactivity Descriptors

Fukui function analysis is a method rooted in conceptual Density Functional Theory (DFT) used to identify the most reactive sites within a molecule. nih.govfrontiersin.org The Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the system changes. faccts.de By condensing these values over atomic regions, one can predict sites susceptible to different types of chemical attack. scm.com

There are three main types of Fukui functions used to describe local reactivity: faccts.de

f+(r): For nucleophilic attack (electron acceptance), calculated from the difference in electron density between the neutral molecule and its anionic state. A higher value indicates a site that is more susceptible to attack by a nucleophile.

f-(r): For electrophilic attack (electron donation), calculated from the difference in electron density between the neutral molecule and its cationic state. A higher value points to the most nucleophilic site, prone to attack by an electrophile.

f0(r): For radical attack, which is typically an average of f+(r) and f-(r).

In this compound, the distribution of these reactivity descriptors is governed by the interplay of the electron-withdrawing fluorine and nitrile groups and the electron-donating capabilities of the conjugated π-system.

Sites for Nucleophilic Attack (f+): The presence of the strongly electron-withdrawing nitrile group would make the carbon atom of the nitrile (C≡N) and the β-carbon of the vinyl group (adjacent to the nitrile) likely sites for nucleophilic attack.

Sites for Electrophilic Attack (f-): The π-system of the phenyl ring and the nitrogen atom of the nitrile group (due to its lone pair) are expected to be the primary sites for electrophilic attack. The ortho and meta positions on the phenyl ring relative to the cinnamonitrile (B126248) substituent would exhibit different reactivities.

The table below outlines the expected outcomes of a Fukui function analysis on the primary atoms of this compound, indicating their predicted reactivity.

| Atom / Region | Predicted f+ Value | Predicted f- Value | Predicted Reactivity |

| Nitrile Carbon (C≡N) | High | Low | Prone to nucleophilic attack. |

| Nitrile Nitrogen (N) | Low | High | Prone to electrophilic attack. |

| Vinyl Carbon (α to ring) | Moderate | Moderate | Moderate reactivity to both attack types. |

| Vinyl Carbon (β to ring) | High | Low | Likely site for nucleophilic attack due to conjugation with the nitrile group. |

| Phenyl Ring Carbons | Low-Moderate | High | Susceptible to electrophilic aromatic substitution. |

| Fluorine Atom (F) | Low | Moderate | Generally low reactivity, but influences the ring's electronic properties. |

Note: The values are qualitative predictions. Quantitative values are obtained from DFT calculations of the neutral, anionic, and cationic species.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the electronic excited states of molecules. mdpi.comfaccts.de It allows for the prediction of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's geometry, as well as oscillator strengths, which relate to the intensity of the electronic transition. scm.com These calculated values can be used to simulate a theoretical UV-Vis absorption spectrum, providing valuable insights into a molecule's photophysical behavior. scielo.org.za

For a conjugated molecule like this compound, the low-energy electronic transitions are typically of the π → π* type, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the delocalized system. TD-DFT calculations can determine the specific orbitals involved in the most significant transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition.

A TD-DFT simulation for this compound would predict the maximum absorption wavelengths (λmax) and intensities of its principal electronic transitions. The results would help to understand how the fluorination of the phenyl ring and the presence of the nitrile group affect the absorption spectrum compared to unsubstituted cinnamonitrile.

The following table presents a hypothetical output from a TD-DFT calculation for this compound, illustrating the kind of data obtained.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| S1 | Value | Value | Value | HOMO -> LUMO | π -> π |

| S2 | Value | Value | Value | HOMO-1 -> LUMO | π -> π |

| S3 | Value | Value | Value | HOMO -> LUMO+1 | π -> π* |

Note: The values are placeholders representing typical TD-DFT output. The actual values depend on the chosen functional and basis set.

Advanced Computational Methodologies and Challenges

Integration of Machine Learning Techniques with DFT

The integration of machine learning (ML) with Density Functional Theory (DFT) is a rapidly advancing field that promises to accelerate the discovery and design of new molecules and materials. aps.orgum6p.ma DFT calculations, while powerful, can be computationally expensive, especially for large systems or high-throughput screening. ML models can be trained on large datasets of DFT-calculated properties to learn the complex relationship between molecular structure and function. research.google

Once trained, these ML models can predict properties for new molecules thousands of times faster than conventional DFT calculations. research.googleresearchgate.net In the context of this compound, this approach could be used to:

Accelerate Property Prediction: Quickly predict properties like HOMO-LUMO gaps, dipole moments, or even reaction barriers for a large library of substituted cinnamonitrile derivatives.

Improve Functionals: ML can be used to develop more accurate exchange-correlation functionals, which are the main source of approximation in DFT. researchgate.net

Inverse Design: Generate novel molecular structures with desired target properties, such as a specific absorption wavelength or reactivity profile.

The general workflow involves generating a substantial dataset of molecules and their properties using DFT, selecting a suitable molecular representation (descriptor), and training an ML algorithm (e.g., a neural network) to map the descriptors to the properties. um6p.ma

Addressing Limitations in Computational Modeling for Specific Interactions

Despite its widespread success, DFT is based on approximations for the exchange-correlation functional, which can lead to inaccuracies in certain situations. stackexchange.comreddit.com For a molecule like this compound, several challenges in computational modeling may arise:

Self-Interaction Error (SIE): Many approximate functionals incorrectly allow an electron to interact with itself, which can lead to problems in systems with localized electrons or in the description of charge transfer. mdpi.comstackexchange.com This can affect the accuracy of calculated ionization potentials and electron affinities.

Charge-Transfer Excitations: Standard TD-DFT functionals are known to struggle with accurately predicting the energy of long-range charge-transfer (CT) excitations, where an electron moves from one part of a molecule to another upon excitation. For conjugated systems with donor and acceptor moieties, this can be a significant source of error. stackexchange.com

Weak Interactions: While less critical for intramolecular properties, accurately modeling non-covalent interactions (like π-π stacking in condensed phases) requires functionals that can properly describe dispersion forces. Many older functionals fail in this regard, though modern dispersion-corrected functionals (e.g., DFT-D) have largely addressed this issue. reddit.commdpi.com

Solvent Effects: Gas-phase calculations may not accurately represent the behavior of the molecule in solution. While implicit solvent models (like the Polarizable Continuum Model, PCM) are commonly used, they may not capture specific solute-solvent interactions like hydrogen bonding. rsc.org

Addressing these limitations often involves the careful selection of a functional known to perform well for the specific property of interest or employing higher-level, more computationally expensive ab initio methods as a benchmark. Range-separated hybrid functionals, for instance, have been developed to provide a better description of charge-transfer states. mdpi.com

Reactivity Profiles and Reaction Mechanisms of 4 Fluorocinnamonitrile

Fundamental Organic Reaction Patterns Relevant to Cinnamonitriles

4-Fluorocinnamonitrile (B2643388) is a conjugated system where the electronic properties of the alkene, the nitrile group, and the fluorinated aromatic ring dictate its reactivity. The electron-withdrawing nature of the cyano group and the fluorine atom significantly influences the molecule's behavior in organic reactions.

The structure of this compound features two primary sites for nucleophilic attack: the β-carbon of the alkene moiety and the carbon atom of the cyano group. The molecule's reactivity is governed by the principles of vinylogy, where the electronic effects of the nitrile group are transmitted through the conjugated π-system of the double bond.

Alkene Moiety: The presence of the strongly electron-withdrawing nitrile group makes the carbon-carbon double bond "electron-poor." This polarization renders the β-carbon electrophilic and susceptible to conjugate nucleophilic addition, also known as Michael addition. masterorganicchemistry.comyoutube.com The fluorine atom on the phenyl ring further enhances this effect through its inductive electron-withdrawing properties. Nucleophiles preferentially attack this β-position, leading to 1,4-addition products. youtube.com

Cyano Group: The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom. It can undergo nucleophilic addition, typically with strong nucleophiles. However, in the context of α,β-unsaturated nitriles like this compound, conjugate addition to the alkene is often the kinetically or thermodynamically favored pathway, especially with softer nucleophiles. youtube.com

The molecule's double bond can act as a nucleophile in electrophilic addition reactions, although this reactivity is diminished due to the deactivating effect of the cyano group.

Proton transfer is a fundamental step in many reactions involving this compound and related compounds. youtube.com These processes are crucial for the generation of reactive intermediates and the completion of reaction mechanisms.

Activation of Nucleophiles: In reactions like the Michael addition, a base is often used to deprotonate a pro-nucleophile (e.g., an active methylene (B1212753) compound) to generate a resonance-stabilized carbanion. This initial proton transfer is the key step that initiates the carbon-carbon bond formation. masterorganicchemistry.com

Protonation of Intermediates: Following the nucleophilic attack on the β-carbon of this compound, a resonance-stabilized enolate or a related anionic intermediate is formed. This intermediate is then protonated by a proton source (such as the conjugate acid of the base used, or during an acidic workup) to yield the final, neutral product. masterorganicchemistry.comyoutube.com

In Knoevenagel Condensation: The synthesis of this compound itself via the Knoevenagel condensation involves the deprotonation of an active methylene compound by a base. nih.gov The subsequent reaction pathway involves intermediates that are protonated and deprotonated to facilitate dehydration and form the final product. wikipedia.org

The acidity and basicity of the reactants and intermediates, therefore, play a pivotal role in directing the course and efficiency of these reactions.

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton or the position of functional groups in a molecule is altered. wiley-vch.de While specific, extensively documented rearrangement reactions of this compound itself are not common in readily available literature, the functional groups present allow for theoretical considerations based on established reaction types.

Aryl Migration: In reactions that proceed through carbocationic intermediates, a 1,2-shift of the 4-fluorophenyl group could potentially occur. Such rearrangements, like the Pinacol or Wagner-Meerwein rearrangements, typically require the formation of an unstable carbocation adjacent to the aromatic ring. libretexts.org

Reactions Involving the Nitrile Group: The nitrile group can participate in rearrangements such as the Beckmann rearrangement, although this typically involves the conversion of an oxime to an amide. libretexts.org Should the nitrile group be transformed into a suitable precursor, subsequent rearrangements involving nitrogen atom migration could be envisaged.

The stability of the 4-fluorophenyl group and the conjugated system makes such rearrangements less common compared to addition reactions. Any such reaction would likely require specific and often harsh conditions to overcome the energetic barrier to disrupt the aromaticity or the conjugated π-system.

Carbon-Carbon Bond Forming Reactions

The activated alkene in this compound makes it an excellent substrate for carbon-carbon bond-forming reactions, which are fundamental in synthetic organic chemistry for building molecular complexity.

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated compounds like this compound. wikipedia.orgorganic-chemistry.org In this reaction, a soft nucleophile, known as a Michael donor, adds to the β-carbon of the electron-deficient alkene (the Michael acceptor). organic-chemistry.org

The general mechanism proceeds in three main steps:

Formation of the Nucleophile: A base deprotonates the Michael donor (e.g., a β-ketoester or a malonate) to form a resonance-stabilized enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the electrophilic β-carbon of this compound, forming a new carbon-carbon bond and a new resonance-stabilized enolate intermediate. masterorganicchemistry.com

Protonation: The intermediate enolate is protonated to give the final 1,4-adduct. masterorganicchemistry.com

The electron-withdrawing effects of both the nitrile and the 4-fluorophenyl group make this compound a highly reactive Michael acceptor.

Table 1: Examples of Michael Addition Reactions with this compound

| Michael Donor (Nucleophile) | Base | Resulting Adduct Structure |

|---|---|---|

| Diethyl Malonate | Sodium Ethoxide (NaOEt) | Diethyl 2-(2-cyano-1-(4-fluorophenyl)ethyl)malonate |

| Nitromethane | Triethylamine (Et3N) | 4-(4-fluorophenyl)-3-nitropentanenitrile |

| Acetophenone Enolate | Sodium Hydroxide (B78521) (NaOH) | 4-cyano-3-(4-fluorophenyl)-5-oxo-5-phenylpentanenitrile |

The Knoevenagel condensation is a powerful method for forming carbon-carbon bonds and is the primary synthetic route to this compound and its derivatives. nih.govwikipedia.org The reaction involves the condensation of an aldehyde or ketone with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH2 group), catalyzed by a weak base. wikipedia.orgarkat-usa.org

To synthesize this compound, 4-fluorobenzaldehyde (B137897) is reacted with an active methylene compound such as malononitrile (B47326) in the presence of a base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297). arkat-usa.orgresearchgate.net

The mechanism can be summarized as follows:

Carbanion Formation: The base removes a proton from the active methylene compound to form a highly stabilized carbanion (enolate). nih.gov

Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the carbonyl carbon of 4-fluorobenzaldehyde. wikipedia.org

Dehydration: The resulting aldol-type adduct undergoes dehydration (elimination of a water molecule) to form the stable, conjugated product, this compound. wikipedia.org

This reaction is highly versatile, and by varying the active methylene compound, a wide range of cinnamonitrile (B126248) derivatives can be synthesized.

Table 2: Knoevenagel Condensation of 4-Fluorobenzaldehyde to Form Cinnamonitrile Derivatives

| Active Methylene Compound | Base Catalyst | Product |

|---|---|---|

| Malononitrile | Piperidine | This compound |

| Ethyl Cyanoacetate | Ammonium Acetate | Ethyl 2-cyano-3-(4-fluorophenyl)acrylate |

| Cyanoacetamide | Triethylamine | 2-Cyano-3-(4-fluorophenyl)acrylamide |

Cross-Coupling Reactions (e.g., Heck Couplings)

The synthesis of this compound has been documented via reactions that fall under the umbrella of cross-coupling. One notable method is a Heck-type reaction. A patent describes the preparation of this compound by reacting a 4-fluorotetraphenyltin reagent with an alkene. This palladium-catalyzed process reportedly achieves a yield of 57% google.com.

Another synthesis method involves the palladium-catalyzed ammoxidation of the corresponding allylarene. This approach directly converts the allyl group into the nitrile functionality, yielding trans-4-Fluorocinnamonitrile in good yields, reported to be around 75% rsc.org. This transformation highlights a modern approach to nitrile synthesis, though it focuses on the formation of the compound rather than its subsequent participation in cross-coupling reactions.

While these examples demonstrate the formation of this compound using cross-coupling methodologies, comprehensive studies detailing its use as a substrate in a wide range of Heck or other cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings) are not readily found in the surveyed literature. Its role is primarily presented as a product of such reactions google.comrsc.org.

Cyclization Reactions Leading to Heterocyclic Frameworks

Detailed research explicitly outlining the use of this compound as a precursor for the synthesis of various heterocyclic frameworks through cyclization reactions is scarce. Chemical supplier databases list this compound as a useful research chemical and intermediate, suggesting its potential application in the synthesis of more complex molecules, which often involves the construction of heterocyclic rings chembuyersguide.com. However, specific, documented examples of its direct conversion into heterocycles like pyridines, pyrazoles, or thiophenes through dedicated cyclization strategies are not detailed in the available scientific literature. The potential for the activated double bond and the nitrile group to participate in cycloaddition or annulation reactions is theoretically plausible but remains an area that is not extensively reported.

Applications of 4 Fluorocinnamonitrile in Materials Science and Synthetic Chemistry

A Versatile Building Block in Synthetic Chemistry

4-Fluorocinnamonitrile (B2643388) serves as a valuable precursor in the synthesis of a variety of organic molecules. Its reactive sites, including the nitrile group, the carbon-carbon double bond, and the fluorinated aromatic ring, allow for a diverse range of chemical transformations.

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The electron-deficient nature of the carbon-carbon double bond in this compound, a result of the electron-withdrawing nitrile group, makes it an excellent reactant in cycloaddition reactions for the synthesis of various heterocyclic compounds. While specific studies detailing the use of this compound are not extensively documented, the reactivity of similar α,β-unsaturated nitriles suggests its utility in forming five- and six-membered rings. For instance, in reactions analogous to those used for the synthesis of fluorinated pyrazoles, this compound could potentially react with hydrazine (B178648) derivatives to yield pyrazole (B372694) structures. nih.govmit.eduolemiss.edu Similarly, its participation in Diels-Alder reactions as a dienophile could lead to the formation of fluorinated pyridine (B92270) derivatives. baranlab.org

| Heterocyclic System | Potential Synthetic Route with this compound |

| Pyrazoles | Reaction with hydrazine derivatives |

| Pyridines | Diels-Alder reaction with suitable dienes |

Intermediate in the Preparation of Substituted Nitriles and their Derivatives

The chemical structure of this compound allows for its use as an intermediate in the synthesis of other substituted nitriles. The double bond can undergo various addition reactions, and the nitrile group itself can be transformed. Nucleophilic addition to the β-carbon of the double bond is a common reaction for α,β-unsaturated nitriles, enabling the introduction of a wide range of functional groups. cas.cn While direct research on this compound is limited, the principles of nucleophilic addition to fluorinated Michael acceptors are well-established. researchgate.net

| Reaction Type | Potential Product |

| Nucleophilic Addition | β-substituted (4-fluorophenyl)propanenitriles |

| Reduction | 4-Fluorophenyl)propanenitrile |

Synthesis of α-Arylated Alkanenitriles

Exploration in the Development of Functional Materials

The electronic properties and molecular structure of this compound suggest its potential for use in the development of functional materials, particularly in the area of corrosion protection.

Studies on Corrosion Inhibition Properties

Organic molecules containing heteroatoms (like nitrogen), π-electrons in aromatic rings and double bonds, and electron-withdrawing or -donating groups are often effective corrosion inhibitors. These features facilitate the adsorption of the molecule onto a metal surface, forming a protective layer that inhibits the corrosion process. This compound possesses these key structural characteristics: a nitrogen atom in the nitrile group, π-electrons in the benzene (B151609) ring and the C=C double bond, and an electron-withdrawing fluorine atom.

The potential mechanism of corrosion inhibition by this compound would involve the adsorption of its molecules onto the metal surface. This adsorption can be influenced by the electronic structure of the inhibitor and the nature of the metal surface. Theoretical studies, such as Density Functional Theory (DFT), can be employed to calculate quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the dipole moment, which provide insights into the inhibitor's adsorption and inhibition efficiency. ijcsi.proresearchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial for evaluating the corrosion inhibition performance of a compound. researchgate.netmdpi.comnih.gov These studies can determine the inhibition efficiency and provide information on whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. The adsorption behavior of the inhibitor on the metal surface is often described by adsorption isotherms, such as the Langmuir isotherm. researchgate.netresearchgate.netnih.gov Although specific experimental data for this compound are not currently available, its molecular structure strongly suggests its potential as a corrosion inhibitor worthy of investigation.

| Parameter | Significance in Corrosion Inhibition |

| EHOMO | Relates to the electron-donating ability of the molecule |

| ELUMO | Relates to the electron-accepting ability of the molecule |

| Energy Gap (ΔE) | Lower values suggest higher reactivity and potential inhibition |

| Dipole Moment | Influences the adsorption process on the metal surface |

Advanced Analytical Techniques in the Characterization and Quantification of 4 Fluorocinnamonitrile

Chromatographic-Mass Spectrometric Hybrid Systems

The coupling of chromatographic separation with mass spectrometric detection offers unparalleled selectivity and sensitivity, making it an indispensable tool in modern analytical chemistry.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile or thermally labile compounds like 4-Fluorocinnamonitrile (B2643388). chromatographyonline.comnih.gov The methodology involves separating the analyte from a mixture using liquid chromatography, followed by its ionization and detection by mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z). nih.gov

For this compound, a reversed-phase HPLC separation would typically be employed, using a C18 column with a mobile phase gradient of water and a polar organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of formic acid to facilitate protonation. Following elution from the column, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common and suitable technique for a molecule like this compound, producing a protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) can be used for definitive structural confirmation and highly selective quantification. nih.gov In this process, the parent ion of this compound (expected m/z 148.05) is selected and fragmented, and the resulting product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM) when used with triple quadrupole instruments, provides excellent sensitivity and reduces interference from the sample matrix. thermofisher.com

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis This table presents hypothetical yet typical parameters for the quantitative analysis of this compound using LC-MS/MS.

| Parameter | Setting | Purpose |

| Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation of the analyte from matrix components. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for gradient elution. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for gradient elution. |

| Flow Rate | 0.3 mL/min | Controls the speed of the separation. |

| Injection Volume | 5 µL | Volume of the sample introduced into the system. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates charged ions for MS analysis. |

| Precursor Ion (Q1) | m/z 148.05 | Selects the mass-to-charge ratio of the protonated this compound. |

| Product Ion (Q3) | e.g., m/z 121.05 | A characteristic fragment ion used for quantification. |

| Dwell Time | 100 ms | The time spent monitoring a specific ion transition. |

Gas chromatography-mass spectrometry (GC-MS) is a premier technique for separating and identifying volatile and thermally stable compounds. shimadzu.com The sample is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase inside a long capillary column. youtube.com As components elute, they are ionized (typically by electron ionization), fragmented, and detected by the mass spectrometer. youtube.com

Due to its relatively low volatility, direct analysis of this compound by GC-MS can be challenging. However, the technique is highly effective for its volatile derivatives. Chemical derivatization can be employed to convert this compound into a more volatile and thermally stable compound, for instance, through reactions that modify its functional groups. While fluoroacyl derivatives have been used in GC-MS, care must be taken in their application. nih.gov

The mass spectrum produced by electron ionization provides a unique fragmentation pattern, acting as a chemical "fingerprint." This spectrum can be compared against extensive spectral libraries for confident identification of the analyte. chromaleont.it GC-MS provides excellent chromatographic resolution and is a powerful tool for identifying unknown impurities or byproducts in a this compound sample, provided they are amenable to the technique. youtube.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the benchmark method for determining the purity of pharmaceutical and chemical compounds. nih.gov The technique separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For purity assessment of this compound, a UV detector is typically used, as the aromatic ring and conjugated system of the molecule absorb UV light effectively.

A validated HPLC method can accurately quantify the main compound and any impurities present. Method validation involves assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the results are reliable. By comparing the peak area of this compound to the total area of all detected peaks, its percentage purity can be calculated. The high resolving power of modern HPLC columns allows for the separation of closely related impurities, such as isomers or degradation products.

Table 2: Example HPLC Purity Analysis Report for a this compound Batch This table illustrates a typical output from an HPLC analysis for purity assessment, showing the separation of the main compound from potential impurities.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 2.54 | 1,540 | 0.03 | Impurity A |

| 2 | 3.89 | 4,230 | 0.09 | Impurity B |

| 3 | 5.12 | 4,850,150 | 99.85 | This compound |

| 4 | 6.78 | 2,980 | 0.03 | Impurity C |

| Total | 4,858,900 | 100.00 |

Hyphenated and Imaging Spectroscopic Techniques

The frontiers of chemical analysis involve techniques that can map molecular distributions spatially or track their transformations over time.

Mass Spectrometry Imaging (MSI) is a label-free analytical technique that visualizes the spatial distribution of chemical species within a sample. nih.govnih.govplos.org It combines the chemical specificity of mass spectrometry with the spatial information of microscopy. plos.org In a typical MSI experiment, a laser is rastered across the surface of a sample (such as a biological tissue section), desorbing and ionizing molecules at each point. A full mass spectrum is collected for each pixel, creating a chemical map of the sample. nih.gov

While no specific MSI studies on this compound are prominently documented, the technique could be applied to understand its distribution in various contexts. For instance, if this compound were part of a pharmaceutical formulation or used in materials science, MSI could map its location and co-localization with other components. In biological research, MSI could track its uptake and distribution within tissues without the need for chemical labeling. nih.gov Advanced MSI techniques using specific nanoparticles can enhance the detection of fluorinated compounds. nih.govspringernature.com

Time-resolved spectroscopic methods are designed to study chemical reactions as they happen, providing information on reaction rates, intermediates, and mechanisms. elsevierpure.comnih.govnih.govarxiv.org These techniques monitor changes in the spectroscopic signature of a reacting system over very short timescales.

The study of the reaction dynamics of this compound, for example, its synthesis or degradation, could be accomplished using such methods. By combining rapid mixing of reactants with continuous-flow systems and spectroscopic detection (such as NMR or mass spectrometry), it is possible to obtain "snapshots" of the chemical composition at various points along the reaction coordinate. nih.govarxiv.orgresearchgate.net This provides detailed kinetic data, allowing for the determination of rate constants and the identification of transient intermediates that would be missed by conventional analysis of the final product. researchgate.net For instance, studying the reaction of fluorine with related compounds has been achieved using shock tube techniques coupled to time-of-flight (TOF) mass spectrometry to determine reaction kinetics at high temperatures. dtic.mil

Modern Sample Preparation and Extraction Techniques

The effective isolation and concentration of this compound from complex matrices is a critical prerequisite for accurate analysis. Modern sample preparation techniques have evolved to be more efficient, require smaller solvent volumes, and are amenable to automation, addressing the bottlenecks often associated with traditional methods. The choice of technique is contingent upon the sample matrix (e.g., environmental, biological, or industrial) and the physicochemical properties of this compound.

Solid-Phase Extraction (SPE): This technique is a cornerstone of modern sample preparation, offering a versatile platform for the extraction and purification of analytes. For a compound like this compound, a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, would be a suitable choice. The methodology involves passing a liquid sample through a cartridge containing the solid sorbent. This compound, being a relatively nonpolar molecule, would be retained on the sorbent while more polar impurities are washed away. Subsequently, a small volume of an organic solvent is used to elute the purified analyte, which is then ready for instrumental analysis. The selection of appropriate wash and elution solvents is crucial for achieving high recovery and purity.

Liquid-Liquid Extraction (LLE): A traditional yet effective technique, LLE relies on the differential solubility of this compound between two immiscible liquid phases, typically an aqueous and an organic phase. For instance, a water sample containing this compound could be extracted with a non-polar organic solvent like hexane (B92381) or dichloromethane. The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous phase to ensure the analyte is in its most non-polar form. Miniaturized versions of this technique, such as dispersive liquid-liquid microextraction (DLLME), have gained popularity due to their reduced solvent consumption and high enrichment factors.

Headspace Analysis: Given the potential volatility of this compound, headspace analysis presents a solvent-free option for its extraction from solid or liquid samples. In this method, the sample is placed in a sealed vial and heated to allow volatile and semi-volatile compounds to partition into the gas phase (headspace) above the sample. A sample of this headspace is then introduced into a gas chromatograph for analysis. Headspace solid-phase microextraction (HS-SPME) is an advancement where a coated fiber is exposed to the headspace to adsorb the analytes, offering a pre-concentration step that enhances sensitivity. The choice of fiber coating is critical and would be selected based on the polarity of this compound.

Table 1: Comparison of Modern Sample Preparation Techniques for this compound

| Technique | Principle | Advantages | Considerations for this compound |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | High recovery, good selectivity, amenable to automation. | Sorbent selection (e.g., C18) and solvent optimization are key. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, effective for a wide range of matrices. | Solvent choice and pH adjustment are important parameters. |

| Headspace Analysis (e.g., HS-SPME) | Partitioning between the sample matrix and the gas phase. | Solvent-free, good for volatile and semi-volatile compounds. | Fiber coating selection and optimization of temperature and time. |

Isotope Dilution Mass Spectrometry (IDMS) for High Accuracy Quantification

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a primary ratio method, capable of providing the highest level of accuracy and metrological traceability in quantitative analysis. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, a stable isotope-labeled this compound (e.g., containing ¹³C or ²H)—to the sample. This labeled compound serves as an internal standard.

The isotopically labeled standard is chemically identical to the native analyte and therefore exhibits the same behavior during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the labeled standard.

Following sample processing, the mixture is analyzed by mass spectrometry. The mass spectrometer distinguishes between the native and the labeled this compound based on their mass-to-charge ratio difference. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, the concentration of this compound in the original sample can be calculated with high precision and accuracy, as this ratio is unaffected by variations in sample recovery or matrix effects during the analysis.

The application of IDMS, typically coupled with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), would involve the following key steps:

Synthesis and Characterization of an Isotopically Labeled Standard: A stable isotope-labeled this compound standard would need to be synthesized and its purity and isotopic enrichment accurately determined.

Spiking the Sample: A precisely known amount of the labeled standard is added to the sample containing the native this compound.

Sample Preparation and Extraction: The sample is subjected to one of the modern extraction techniques described in the previous section.

Instrumental Analysis: The extract is analyzed by GC-MS or LC-MS to measure the ratio of the native to the labeled compound.

Quantification: The concentration of the native this compound is calculated using the measured isotope ratio and the known amount of the added labeled standard.

While specific research applying IDMS to this compound is not widely published, the principles of this technique are universally applicable to organic molecules and represent the benchmark for accurate quantification.

Table 2: Key Parameters in Isotope Dilution Mass Spectrometry

| Parameter | Description | Importance for this compound Analysis |

| Isotopically Labeled Standard | A version of this compound containing stable isotopes (e.g., ¹³C, ²H). | Acts as an ideal internal standard, correcting for sample loss and matrix effects. |

| Isotope Ratio Measurement | The ratio of the mass spectrometric signal of the native analyte to the labeled standard. | The primary measurement in IDMS, which is directly proportional to the analyte concentration. |

| Mass Spectrometry | The analytical technique used to differentiate and detect the native and labeled compounds. | Provides the necessary selectivity and sensitivity for accurate ratio measurement. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products